molecular formula C20H32O3 B1671516 Ginkgoneolic acid CAS No. 20261-38-5

Ginkgoneolic acid

Cat. No.: B1671516
CAS No.: 20261-38-5
M. Wt: 320.5 g/mol
InChI Key: VEPUCZUJLKAVNM-UHFFFAOYSA-N
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Description

Ginkgoneolic acid is a natural compound extracted from the leaves and seeds of the Ginkgo biloba tree. This compound is known for its diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects .

Mechanism of Action

Ginkgoneolic acid, also known as Ginkgolic acid C13:0 or 2-Hydroxy-6-tridecylbenzoic acid, is a phenolic compound isolated from the leaves and seeds of Ginkgo biloba . It has been extensively studied for its diverse biological activities .

Target of Action

This compound exhibits cytotoxic activity against a vast number of human cancers in various preclinical models in vitro and in vivo . It targets key enzymes in pro-inflammatory lipid mediator biosynthesis, including cyclooxygenase (COX) and lipoxygenase (LO) pathways . It also inhibits glycerol-3-phosphate dehydrogenase (GPDH) and PI3Kδ .

Mode of Action

This compound interacts with its targets, leading to a series of changes. It suppresses the activity of mPGES-1, COX-1, and TXAS . Notably, it potently inhibits 5-LO, the key enzyme in leukotriene biosynthesis . It also suppresses the lncRNA MALAT1/JAK2 axis, which is involved in ovarian cancer .

Biochemical Pathways

This compound affects several biochemical pathways. It is linked to autophagic activity, a highly conserved self-cleaning process that plays a crucial role in maintaining cellular and tissue homeostasis . It also disrupts iron homeostasis, which facilitates the disruption of the functions of ribosome and protein synthesis, resulting in inhibition of bacterial growth and cell death .

Result of Action

This compound has a wide range of therapeutic effects. It exhibits cytotoxic activity against various human cancers . It also has antidiabetic, antibacterial, antiviral, anti-fibrosis, and reno/neuroprotective effects . It can inhibit the oxidative stress response in rat hippocampal neurons induced by β-amyloid and suppress depression-like behavior in a rat model of depression .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the antibacterial activity of this compound could be strengthened by the disruption of iron homeostasis . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Ginkgoneolic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit histone acetylation transferase (HAT) . The nature of these interactions is primarily inhibitory, affecting the function of these biomolecules.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it exhibits cytotoxic activity against a vast number of human cancers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is a potent sumoylation inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginkgoneolic acid can be synthesized through various chemical reactions, including esterification and hydrolysis. The synthetic routes often involve the use of specific reagents and catalysts to achieve the desired chemical structure. For instance, esterification reactions may use alcohols and acids in the presence of catalysts like sulfuric acid or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves extraction from Ginkgo biloba leaves and seeds. The extraction process may include solvent extraction, distillation, and purification steps to isolate the compound in its pure form. Advanced techniques such as counter-current chromatography and liquid-liquid microextraction are also employed to enhance the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Ginkgoneolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

Anticancer Properties

Ginkgoneolic acid exhibits promising anticancer effects through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines, including those from nasopharyngeal carcinoma and gastric cancer. It operates by inducing apoptosis and inhibiting cell migration through the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins .
  • Synergistic Effects with Chemotherapy : In preclinical models, this compound has demonstrated enhanced efficacy when combined with conventional chemotherapeutic agents. For instance, co-administration with 5-fluorouracil resulted in greater tumor growth inhibition compared to either treatment alone .
  • Mechanisms of Action : The anticancer activity of this compound is linked to its ability to inhibit protein SUMOylation, which is crucial for cancer cell survival and proliferation. This inhibition leads to increased apoptosis and reduced tumor invasion .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases:

  • Protection Against Amyloid-Beta Toxicity : Research indicates that this compound can mitigate synaptic dysfunction induced by amyloid-beta, a hallmark of Alzheimer's disease. It enhances long-term potentiation and spontaneous excitatory transmission in hippocampal neurons, suggesting potential cognitive benefits .
  • Autophagy Induction : this compound promotes autophagy, a cellular process that removes damaged components and supports neuronal health. This mechanism is particularly relevant in the context of neurodegeneration .

Antimicrobial Activity

The antimicrobial properties of this compound extend to both bacterial and viral pathogens:

  • Bacterial Inhibition : this compound has shown effectiveness against various strains of bacteria, including Streptococcus mutans, Staphylococcus aureus, and Enterococcus faecalis. It inhibits bacterial growth at low concentrations and disrupts biofilm formation, which is critical for bacterial virulence .
  • Viral Inhibition : The compound also exhibits antiviral activity against enveloped viruses such as herpes simplex virus type 1 and HIV. It interferes with viral fusion processes and protein synthesis, thereby reducing viral replication .

Other Therapeutic Applications

This compound's pharmacological profile suggests additional health benefits:

  • Anti-inflammatory Effects : Some studies indicate that this compound may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions .
  • Cardiovascular Health : Given its antioxidant properties, this compound may contribute to cardiovascular health by reducing oxidative stress and improving endothelial function .

Summary Table of Applications

Application AreaMechanism/EffectReferences
AnticancerInduces apoptosis; inhibits SUMOylation
NeuroprotectionMitigates amyloid-beta toxicity; induces autophagy
AntimicrobialInhibits growth and biofilm formation of bacteria
Viral InhibitionBlocks viral fusion and replication
Anti-inflammatoryReduces inflammation
Cardiovascular HealthAntioxidant effects

Comparison with Similar Compounds

Biological Activity

Ginkgoneolic acid (GA), a compound derived from the leaves of Ginkgo biloba, has garnered significant attention due to its diverse biological activities. This article explores the various biological effects of GA, including its antimicrobial, antiviral, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Overview of this compound

This compound is part of the ginkgolic acid family, known for its unique structure and various pharmacological properties. It has been traditionally used in herbal medicine and is now being investigated for its potential therapeutic applications.

1. Antimicrobial Activity

GA exhibits notable antimicrobial properties against various pathogens. Research indicates that GA has minimum inhibitory concentrations (MIC) of 4 μg/mL against Streptococcus mutans and similar efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with MIC values ≤4 μg/mL and ≤8 μg/mL respectively .

Pathogen MIC (μg/mL) MBC (μg/mL)
Streptococcus mutans48
Staphylococcus aureus≤8Not specified
Enterococcus faecalis≤4Not specified

GA's mechanism includes disrupting iron homeostasis, which enhances its antibacterial activity by affecting ribosomal function and protein synthesis in bacteria .

2. Antiviral Activity

GA has shown potent antiviral effects, particularly against coronaviruses. In vitro studies demonstrated that GA significantly reduced the viral load of Human Coronavirus strain 229E in lung epithelial cells, achieving up to a 99.48% decrease at higher concentrations (10-15 μM) after three days post-infection .

Concentration (μM) Viral Load Reduction (%)
137.3
571.6
1099.6
1599.48

The antiviral action is attributed to GA's ability to inhibit virus-to-cell fusion, thereby preventing viral replication and spread .

3. Anti-inflammatory Effects

GA's role in modulating inflammation is complex. While it has been reported to enhance inflammatory responses in certain contexts, such as sepsis, where it increased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), it also shows potential in reducing inflammation via inhibition of nitric oxide production and other inflammatory markers in different models .

Cytokine Effect of GA
IL-1βIncreased
IL-6Increased
TNF-αIncreased
IL-10Decreased

This duality suggests that GA's effects may depend on the specific biological context or disease state.

4. Anti-cancer Properties

This compound has been studied for its anticancer potential, demonstrating cytotoxic effects against various cancer cell lines by inducing apoptosis through pathways involving Bax expression and caspase activation . In preclinical models, GA exhibited significant inhibition of cell viability in hepatocellular carcinoma cells.

Case Studies

Case Study: Antiviral Efficacy Against Coronaviruses
A study on the efficacy of GA against HCoV-229E revealed that treatment with GA significantly reduced viral protein expression and replication in infected cells, suggesting its potential as a therapeutic agent during viral outbreaks .

Case Study: Inflammatory Response Modulation in Sepsis
In a murine model of sepsis, GA treatment led to increased apoptosis in macrophages and heightened inflammatory cytokine levels, indicating a potential role in exacerbating inflammation during sepsis but also highlighting the need for careful consideration in therapeutic contexts .

Properties

IUPAC Name

2-hydroxy-6-tridecylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(21)19(17)20(22)23/h13,15-16,21H,2-12,14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPUCZUJLKAVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174105
Record name 6-n-Tridecylsalicylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxy-6-tridecylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038520
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20261-38-5
Record name Ginkgoneolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20261-38-5
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Record name 6-n-Tridecylsalicylic acid
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Record name 6-n-Tridecylsalicylic acid
Source EPA DSSTox
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Record name 20261-38-5
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Record name 2-Hydroxy-6-tridecylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038520
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

85 - 86 °C
Record name 2-Hydroxy-6-tridecylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038520
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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